molecular formula C14H16BrNO2 B6354632 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one CAS No. 1023559-75-2

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B6354632
M. Wt: 310.19 g/mol
InChI Key: AFMPZDPPVYTELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (BHPM) is an organic compound with a wide range of applications in synthetic organic chemistry. It is a highly versatile compound that can be used in a variety of reactions for the synthesis of a range of compounds. BHPM is an important precursor for the synthesis of a number of biologically active compounds, such as hormones, neurotransmitters, and other biologically active molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-hydroxyaniline with 2,4-pentanedione in the presence of bromine to form the desired product.

Starting Materials
2-hydroxyaniline, 2,4-pentanedione, bromine

Reaction
Step 1: Dissolve 2-hydroxyaniline (1.0 eq) in a solvent such as ethanol or methanol., Step 2: Add 2,4-pentanedione (1.2 eq) to the solution and stir for 10-15 minutes., Step 3: Add bromine (1.1 eq) dropwise to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 5: Filter the reaction mixture to obtain the crude product., Step 6: Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one.

Scientific Research Applications

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in synthetic organic chemistry. It is used in the synthesis of a variety of compounds, including hormones, neurotransmitters, and other biologically active molecules. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is used in the synthesis of polymers, dyes, and other materials.

Mechanism Of Action

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one acts as a proton donor in a variety of reactions. It can be used to catalyze the formation of a variety of compounds, such as amines, alcohols, and ketones. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can also be used to catalyze the formation of a range of other compounds, such as esters, nitriles, and thiols.

Biochemical And Physiological Effects

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the activity of enzymes involved in DNA replication. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has been shown to inhibit the growth of certain cancer cell lines.

Advantages And Limitations For Lab Experiments

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of reactions. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is a highly reactive compound and should be handled with caution. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is a relatively toxic compound and should not be handled without proper safety precautions.

Future Directions

The potential of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one for use in synthetic organic chemistry is still being explored. Future research could focus on the development of new and more efficient methods for the synthesis of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, as well as the development of new and more efficient methods for the synthesis of compounds derived from 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one. Additionally, further research could focus on the potential biochemical and physiological effects of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and dyes.

properties

IUPAC Name

2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPZDPPVYTELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

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